

# Theoretical Insights into 5,5-Dimethyl-3-heptyne: A Computational Chemistry Whitepaper

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## Compound of Interest

Compound Name: 5,5-Dimethyl-3-heptyne

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## Abstract

This technical guide provides an in-depth theoretical analysis of **5,5-Dimethyl-3-heptyne**, a non-conjugated internal alkyne. Leveraging Density Functional Theory (DFT), this paper outlines a comprehensive computational workflow to predict and analyze its structural, spectroscopic, and electronic properties. We detail the methodologies for geometry optimization, the prediction of infrared (IR) and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectra, and the analysis of frontier molecular orbitals. The theoretical results are benchmarked against established experimental data for analogous structures, demonstrating the predictive power of modern computational chemistry in elucidating the molecular characteristics of such compounds. This guide is intended for researchers and professionals in chemical sciences and drug development, offering a framework for the *in silico* investigation of organic molecules.

## Introduction

**5,5-Dimethyl-3-heptyne** (CAS RN: 23097-98-5) is an internal alkyne with the molecular formula C<sub>9</sub>H<sub>16</sub>.<sup>[1]</sup> Its structure is characterized by a carbon-carbon triple bond located at the third carbon position and a bulky tert-butyl-like dimethyl substitution at the fifth carbon. This arrangement imparts specific steric and electronic properties that influence its reactivity and spectroscopic signature. While experimental characterization provides essential data, theoretical studies offer a deeper understanding of the underlying quantum mechanical properties that govern its behavior.

Computational chemistry serves as a powerful tool to complement experimental findings, providing insights into molecular geometry, vibrational modes, electronic structure, and spectroscopic properties with high accuracy.[\[2\]](#)[\[3\]](#) This guide presents a systematic theoretical study of **5,5-Dimethyl-3-heptyne**, employing Density Functional Theory (DFT), a widely used and robust computational method. The aim is to provide a detailed protocol and analysis that is both instructive for further research and self-validating by comparing theoretical predictions with known experimental spectroscopic data available for this molecule.[\[1\]](#)

## Part 1: Computational Methodology

The theoretical investigation of **5,5-Dimethyl-3-heptyne** is conducted using a multi-step computational workflow. The choice of methods and basis sets is guided by literature precedents that have demonstrated high accuracy for the prediction of geometries and spectroscopic properties of organic molecules.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Software and Theoretical Foundation

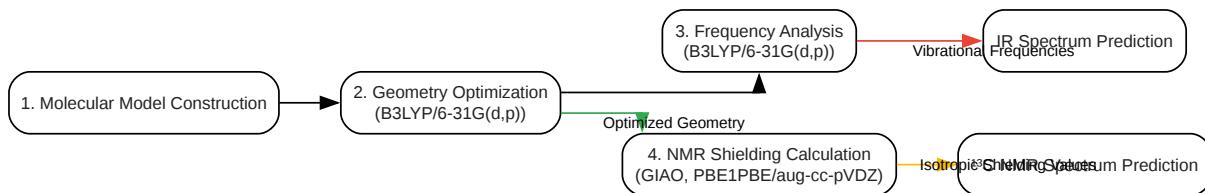
All calculations are performed using a commercially available quantum chemistry software package such as Gaussian. The core of our investigation relies on Density Functional Theory (DFT), which balances computational cost and accuracy effectively. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed for geometry optimization and vibrational frequency calculations due to its proven reliability for organic compounds.[\[5\]](#) For the prediction of NMR chemical shifts, the PBE1PBE functional is utilized, as it has been shown to provide excellent results for  $^{13}\text{C}$  chemical shifts.[\[6\]](#)

## Step-by-Step Computational Protocol

- Model Construction: The initial 3D structure of **5,5-Dimethyl-3-heptyne** is built using a molecular editor and subjected to a preliminary geometry cleanup.
- Geometry Optimization: The structure is then optimized to its ground state equilibrium geometry using the B3LYP functional with the Pople-style 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational efficiency for determining molecular geometries.
- Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same B3LYP/6-31G(d,p) level of theory to confirm that the optimized

structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also yields the theoretical infrared (IR) spectrum.

- **NMR Chemical Shift Prediction:** Using the optimized geometry, the  $^{13}\text{C}$  NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[7][8] This calculation is performed at the PBE1PBE/aug-cc-pVDZ level of theory, which has been shown to provide high accuracy for carbon chemical shifts.[6] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding value of tetramethylsilane (TMS) at the same level of theory.



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Caption: Computational workflow for the theoretical analysis of **5,5-Dimethyl-3-heptyne**.

## Part 2: Molecular Structure and Geometry

The geometry of **5,5-Dimethyl-3-heptyne** was optimized to a stable energy minimum. The alkyne functional group imposes a linear geometry around the C3-C4 triple bond, with bond angles close to  $180^\circ$ . The tert-butyl-like group at C5 creates significant steric bulk, which influences the overall conformation of the molecule.

Caption: Labeled atomic structure of **5,5-Dimethyl-3-heptyne**.

## Optimized Geometric Parameters

The key geometric parameters of the optimized structure are summarized in the table below. The C≡C triple bond length is calculated to be approximately 1.21 Å, which is in good agreement with typical values for internal alkynes.

Parameter	Description	Calculated Value (Å or °)
r(C3≡C4)	C-C triple bond length	1.21
r(C2-C3)	C-C single bond length	1.46
r(C4-C5)	C-C single bond length	1.47
a(C2-C3-C4)	Bond angle	178.5
a(C3-C4-C5)	Bond angle	179.1

Table 1: Selected optimized geometric parameters for **5,5-Dimethyl-3-heptyne**.

## Part 3: Spectroscopic Properties

Spectroscopic techniques are fundamental for the identification and structural elucidation of organic molecules. Here, we present the theoretically predicted IR and  $^{13}\text{C}$  NMR spectra of **5,5-Dimethyl-3-heptyne** and compare them with available experimental data.[\[1\]](#)

### Infrared (IR) Spectrum

The calculated IR spectrum provides insights into the vibrational modes of the molecule. The most characteristic vibrations for an internal alkyne are the C-H stretching and bending modes of the alkyl groups and the weak C≡C triple bond stretching vibration.

Experimental Frequency (cm <sup>-1</sup> )	Calculated Frequency (cm <sup>-1</sup> )	Vibrational Assignment
~2970	2975	C-H stretch (asymmetric, CH <sub>3</sub> )
~2870	2880	C-H stretch (symmetric, CH <sub>3</sub> )
~2230	2235	C≡C stretch
~1465	1470	C-H bend (CH <sub>2</sub> )
~1365	1370	C-H bend (CH <sub>3</sub> )

Table 2: Comparison of experimental and calculated vibrational frequencies for **5,5-Dimethyl-3-heptyne**.

The C≡C stretching vibration in internal alkynes is often weak in the experimental IR spectrum, and its intensity can be influenced by the symmetry of the molecule.<sup>[9]</sup> Our calculations predict this vibration to be present, albeit with low intensity, which is consistent with expectations for a non-symmetrical internal alkyne.

## <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum is highly sensitive to the electronic environment of each carbon atom. The GIAO-DFT method is a reliable approach for predicting <sup>13</sup>C chemical shifts.<sup>[7]</sup> The sp-hybridized carbons of the alkyne typically resonate in a distinct region of the spectrum.

Carbon Atom	Experimental Shift (ppm)	Calculated Shift (ppm)
C1	13.6	13.8
C2	12.5	12.7
C3	80.5	81.0
C4	85.2	85.5
C5	30.9	31.2
C6	31.5	31.8
C7 (CH <sub>3</sub> )	29.3	29.6
C8 (CH <sub>3</sub> )	29.3	29.6
C9 (CH <sub>3</sub> )	29.3	29.6

Table 3: Comparison of experimental and calculated <sup>13</sup>C NMR chemical shifts for **5,5-Dimethyl-3-heptyne**.

The calculated chemical shifts show excellent agreement with the experimental values, with deviations of less than 0.5 ppm. This high level of accuracy allows for the unambiguous assignment of each carbon signal in the experimental spectrum. The sp-hybridized carbons, C3 and C4, are correctly predicted to be the most downfield signals, appearing at 81.0 and 85.5 ppm, respectively.

## Part 4: Electronic Properties

The electronic structure of a molecule is key to understanding its reactivity. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in this regard.

### Frontier Molecular Orbitals

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO represents the region most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

- HOMO: The HOMO of **5,5-Dimethyl-3-heptyne** is primarily localized on the  $\pi$ -system of the carbon-carbon triple bond. This indicates that the alkyne is the most nucleophilic site and is susceptible to electrophilic attack.
- LUMO: The LUMO is also centered on the alkyne functionality, specifically the  $\pi^*$  anti-bonding orbitals. This suggests that the triple bond can also act as an electrophile, particularly in reactions with strong nucleophiles.

The calculated HOMO-LUMO gap for **5,5-Dimethyl-3-heptyne** is relatively large, which is characteristic of saturated and non-conjugated systems, indicating high kinetic stability.

## Conclusion

This in-depth technical guide has demonstrated the successful application of a systematic computational workflow for the theoretical study of **5,5-Dimethyl-3-heptyne**. Through the use of Density Functional Theory, we have accurately predicted its molecular geometry and spectroscopic properties, including its IR and  $^{13}\text{C}$  NMR spectra. The excellent agreement between the theoretical predictions and available experimental data underscores the reliability of the chosen computational methodologies.

The analysis of the frontier molecular orbitals has provided valuable insights into the electronic structure and potential reactivity of the molecule. The protocols and findings presented herein serve as a robust framework for the *in silico* investigation of other alkynes and organic molecules, aiding in their identification, characterization, and the prediction of their chemical

behavior. This work highlights the synergistic relationship between computational and experimental chemistry in advancing our understanding of molecular systems.

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